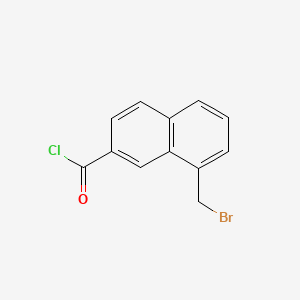
1-(Bromomethyl)naphthalene-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H8BrClO and a molecular weight of 283.55 . This compound is known for its applications in organic synthesis and pharmaceuticals . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and carbonyl chloride functional groups.
Vorbereitungsmethoden
One common method includes the reaction of 1-naphthalenemethanol with bromine to form 1-(bromomethyl)naphthalene, which is then reacted with thionyl chloride to introduce the carbonyl chloride group .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient bromination and chlorination reagents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Bromomethyl)naphthalene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reagents and conditions used, but typically include substituted naphthalene derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)naphthalene-7-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the synthesis of biologically active compounds for research in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)naphthalene-7-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the bromomethyl and carbonyl chloride groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Bromomethyl)naphthalene-7-carbonyl chloride include other naphthalene derivatives with different substituents, such as:
1-(Bromomethyl)naphthalene: Lacks the carbonyl chloride group, making it less reactive in certain types of reactions.
1-(Chloromethyl)naphthalene-7-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
1-(Bromomethyl)naphthalene-2-carbonyl chloride: Positional isomer with the carbonyl chloride group at a different position on the naphthalene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the naphthalene ring, which confer distinct reactivity and applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H8BrClO |
|---|---|
Molekulargewicht |
283.55 g/mol |
IUPAC-Name |
8-(bromomethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H8BrClO/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h1-6H,7H2 |
InChI-Schlüssel |
NYUPXORHMGDCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



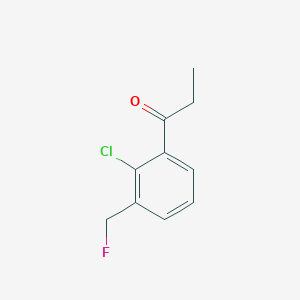

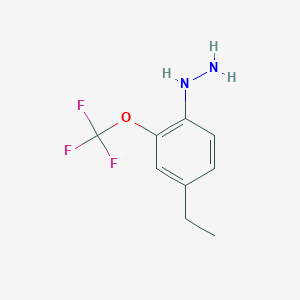
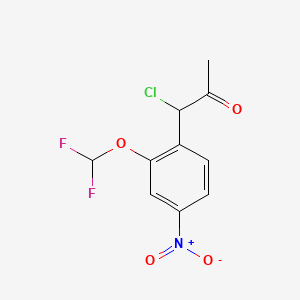
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

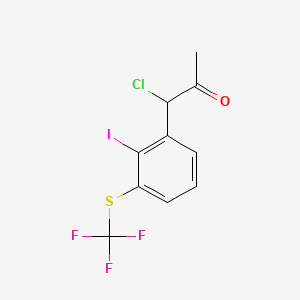
![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)

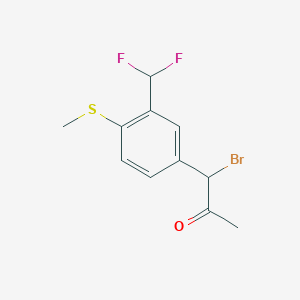
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)

